3-Bromo-4-(difluoromethoxy)pyridine
Overview
Description
3-Bromo-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO. It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a difluoromethoxy group at the fourth position on the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would likely interact with its targets (organoboron reagents) to form new carbon-carbon bonds .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -5.92 cm/s . The compound also has a lipophilicity Log Po/w (iLOGP) of 1.72 .
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Action Environment
It’s known that suzuki–miyaura cross-coupling reactions, in which this compound is used, are generally environmentally benign and tolerant to a variety of functional groups .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(difluoromethoxy)pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as a CYP1A2 inhibitor . Cytochrome P450 enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting CYP1A2, this compound can affect the metabolic pathways of drugs and other substances that are substrates for this enzyme. Additionally, it interacts with other biomolecules, including proteins and enzymes, altering their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways and stress responses. The compound’s impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by inhibiting key enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity. This inhibition can lead to changes in the metabolism of various substrates, affecting their bioavailability and activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It inhibits CYP1A2, affecting the metabolism of substrates that are processed by this enzyme. This inhibition can lead to changes in metabolic flux and metabolite levels, impacting the overall metabolic profile of cells and tissues. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant, to exert its inhibitory effects. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethoxy)pyridine typically involves the bromination of 4-(difluoromethoxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(difluoromethoxy)pyridine
- 2-Bromo-4-(difluoromethoxy)pyridine
- 3-Bromo-5-(difluoromethoxy)pyridine
Uniqueness
3-Bromo-4-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPXEJVJBMWMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292814 | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-46-4 | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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